molecular formula C19H20ClN7O B2843737 1-(6-(1H-1,2,4-triazol-1-yl)pyrimidin-4-yl)-N-(2-chlorobenzyl)piperidine-3-carboxamide CAS No. 1797186-08-3

1-(6-(1H-1,2,4-triazol-1-yl)pyrimidin-4-yl)-N-(2-chlorobenzyl)piperidine-3-carboxamide

Cat. No.: B2843737
CAS No.: 1797186-08-3
M. Wt: 397.87
InChI Key: UZSGQSCDJSEWTO-UHFFFAOYSA-N
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Description

1-(6-(1H-1,2,4-triazol-1-yl)pyrimidin-4-yl)-N-(2-chlorobenzyl)piperidine-3-carboxamide is a complex organic compound that features a triazole ring, a pyrimidine ring, and a piperidine ring

Preparation Methods

The synthesis of 1-(6-(1H-1,2,4-triazol-1-yl)pyrimidin-4-yl)-N-(2-chlorobenzyl)piperidine-3-carboxamide typically involves multi-step organic reactions. The synthetic route may include:

    Formation of the triazole ring: This can be achieved through cyclization reactions involving appropriate precursors.

    Construction of the pyrimidine ring: This step often involves condensation reactions.

    Attachment of the piperidine ring: This can be done through nucleophilic substitution reactions.

    Final coupling: The final step involves coupling the intermediate compounds to form the target molecule.

Industrial production methods would likely optimize these steps for scale, focusing on yield, purity, and cost-effectiveness.

Chemical Reactions Analysis

1-(6-(1H-1,2,4-triazol-1-yl)pyrimidin-4-yl)-N-(2-chlorobenzyl)piperidine-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form oxidized derivatives.

    Reduction: Reduction reactions can be used to modify the functional groups within the molecule.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the piperidine and benzyl positions.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles or electrophiles for substitution reactions.

Scientific Research Applications

1-(6-(1H-1,2,4-triazol-1-yl)pyrimidin-4-yl)-N-(2-chlorobenzyl)piperidine-3-carboxamide has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its interactions with biological macromolecules.

    Medicine: Investigated for its potential as a pharmaceutical agent, particularly in targeting specific enzymes or receptors.

Mechanism of Action

The mechanism of action of 1-(6-(1H-1,2,4-triazol-1-yl)pyrimidin-4-yl)-N-(2-chlorobenzyl)piperidine-3-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and leading to a biological effect. The exact pathways involved would depend on the specific application and target.

Comparison with Similar Compounds

Similar compounds to 1-(6-(1H-1,2,4-triazol-1-yl)pyrimidin-4-yl)-N-(2-chlorobenzyl)piperidine-3-carboxamide include other triazole-containing molecules and pyrimidine derivatives. What sets this compound apart is its unique combination of functional groups, which may confer specific biological activities or chemical reactivity not seen in other compounds. Examples of similar compounds include:

  • 1-(1H-1,2,4-triazol-1-yl)pyrimidine derivatives
  • N-benzylpiperidine carboxamides

This uniqueness makes it a valuable compound for further research and development in various scientific fields.

Properties

IUPAC Name

N-[(2-chlorophenyl)methyl]-1-[6-(1,2,4-triazol-1-yl)pyrimidin-4-yl]piperidine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20ClN7O/c20-16-6-2-1-4-14(16)9-22-19(28)15-5-3-7-26(10-15)17-8-18(24-12-23-17)27-13-21-11-25-27/h1-2,4,6,8,11-13,15H,3,5,7,9-10H2,(H,22,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UZSGQSCDJSEWTO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CN(C1)C2=NC=NC(=C2)N3C=NC=N3)C(=O)NCC4=CC=CC=C4Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20ClN7O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

397.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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